2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 3,5-dimethylisoxazole core linked to a thiomorpholinoethyl-furan substituent.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12-15(13(2)23-19-12)9-17(21)18-10-16(14-3-6-22-11-14)20-4-7-24-8-5-20/h3,6,11,16H,4-5,7-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSBZLTUKNFUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C2=COC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Comparison with Quinazoline-Based Acetamides (e.g., IPPQ)
A key analog, 2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide (IPPQ), shares the 3,5-dimethylisoxazolyl-acetamide backbone but replaces the furan-thiomorpholinoethyl group with a quinazoline-phenylpropylamine moiety. IPPQ was identified as a modulator of the CaVα-β protein interaction, a critical target in calcium channel regulation .
Key Insight: The thiomorpholinoethyl group in the target compound may enhance solubility or binding kinetics compared to IPPQ’s hydrophobic quinazoline-phenylpropylamine chain, though direct evidence is lacking .
Comparison with Benzothiazole-Acetamide Derivatives
Benzothiazole-based acetamides (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide ) exhibit anti-inflammatory, analgesic, and antibacterial activities . While structurally distinct, the thiazole and acetamide motifs align with the heterocyclic-acetamide framework of the target compound.
Key Insight: The furan-thiomorpholinoethyl group may confer unique selectivity compared to benzothiazole derivatives, though this requires experimental validation .
Comparison with Patent-Protected Acetamides
Patented analogs, such as N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, prioritize quinoline and piperidine substituents for kinase inhibition or anticancer activity . The target compound’s furan and thiomorpholine groups diverge, suggesting distinct target pathways.
| Feature | Target Compound | Patent Analog (e.g., EP3348550A1) |
|---|---|---|
| Aromatic System | Furan + isoxazole | Quinoline + tetrahydrofuran |
| Pharmacological Focus | Unspecified | Kinase inhibition, anticancer |
| Structural Complexity | Moderate (heterocyclic fusion) | High (polycyclic framework) |
Key Insight : The target compound’s simpler heterocyclic system may reduce off-target effects compared to highly substituted patent analogs .
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